molecular formula C22H27NO7 B4039801 methyl 4-{4-[benzyl(methyl)amino]butoxy}benzoate oxalate

methyl 4-{4-[benzyl(methyl)amino]butoxy}benzoate oxalate

Cat. No.: B4039801
M. Wt: 417.5 g/mol
InChI Key: FBOVMJDAUIVWPM-UHFFFAOYSA-N
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Description

Methyl 4-{4-[benzyl(methyl)amino]butoxy}benzoate oxalate is a useful research compound. Its molecular formula is C22H27NO7 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.17875220 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization

A study on nitroxide-mediated photopolymerization discusses a new compound with a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate radicals. This research highlights the potential of similar compounds in photoinitiated polymerization processes, indicating a pathway for the development of advanced polymer materials with specific properties, such as enhanced durability and controlled polymerization rates (Guillaneuf et al., 2010).

Molecular Polarizability Studies

In the field of liquid crystalline materials, research on the phase transition and molecular polarizability of liquid crystalline mixtures containing complex ester and amino derivatives showcases the utility of these compounds in understanding and designing new liquid crystal displays (LCDs) and optical devices. These studies are crucial for developing materials with tailored refractive indices and density properties for use in advanced optical applications (Shahina et al., 2016).

Fluorescence Bioimaging

Investigations into the electronic nature of neutral and charged two-photon absorbing squaraines for fluorescence bioimaging applications elucidate the photophysical and photochemical behaviors of such compounds. These findings are integral to designing fluorescent probes for bioimaging, contributing to advancements in medical diagnostics and research methodologies by providing tools for visualizing cellular and molecular processes in live organisms (Chang et al., 2019).

Hydrogen-Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, which form hydrogen-bonded supramolecular structures in various dimensions, highlights the importance of such compounds in developing new materials with potential applications in molecular electronics, catalysis, and nanotechnology. These structures' ability to self-assemble into ordered arrays is critical for creating materials with novel properties, including enhanced electrical conductivity and selective catalytic activity (Portilla et al., 2007).

Properties

IUPAC Name

methyl 4-[4-[benzyl(methyl)amino]butoxy]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.C2H2O4/c1-21(16-17-8-4-3-5-9-17)14-6-7-15-24-19-12-10-18(11-13-19)20(22)23-2;3-1(4)2(5)6/h3-5,8-13H,6-7,14-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOVMJDAUIVWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC1=CC=C(C=C1)C(=O)OC)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.